N-benzyl-6-imino-7-(3-morpholin-4-ylpropyl)-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide
Description
N-benzyl-6-imino-7-(3-morpholin-4-ylpropyl)-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide is a complex organic compound with potential applications in various fields such as medicinal chemistry, pharmacology, and materials science. This compound features a unique tricyclic structure with multiple functional groups, making it an interesting subject for chemical research and development.
Properties
CAS No. |
510761-78-1 |
|---|---|
Molecular Formula |
C26H28N6O3 |
Molecular Weight |
472.5 g/mol |
IUPAC Name |
N-benzyl-6-imino-7-(3-morpholin-4-ylpropyl)-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide |
InChI |
InChI=1S/C26H28N6O3/c27-23-20(25(33)28-18-19-7-2-1-3-8-19)17-21-24(29-22-9-4-5-11-31(22)26(21)34)32(23)12-6-10-30-13-15-35-16-14-30/h1-5,7-9,11,17,27H,6,10,12-16,18H2,(H,28,33) |
InChI Key |
DGGQFDVISLXJPQ-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCN1CCCN2C3=C(C=C(C2=N)C(=O)NCC4=CC=CC=C4)C(=O)N5C=CC=CC5=N3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-benzyl-6-imino-7-(3-morpholin-4-ylpropyl)-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide typically involves multi-step organic reactions. The process begins with the preparation of the tricyclic core, followed by the introduction of the benzyl, imino, morpholinylpropyl, and carboxamide groups. Key steps may include:
Formation of the Tricyclic Core: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of Functional Groups: The benzyl group can be introduced via benzylation reactions, while the imino group can be added through imination reactions. The morpholinylpropyl group can be attached using alkylation reactions, and the carboxamide group can be formed through amidation reactions.
Industrial Production Methods
Industrial production of this compound would require optimization of the synthetic route to ensure high yield and purity. This may involve the use of advanced techniques such as continuous flow chemistry, high-throughput screening, and process intensification. Additionally, the use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis.
Chemical Reactions Analysis
Types of Reactions
N-benzyl-6-imino-7-(3-morpholin-4-ylpropyl)-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the imino group to an amine.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, reduction may produce amines, and substitution can result in various substituted derivatives.
Scientific Research Applications
N-benzyl-6-imino-7-(3-morpholin-4-ylpropyl)-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide has several scientific research applications:
Medicinal Chemistry: It can be explored for its potential as a therapeutic agent, particularly in the development of drugs targeting specific diseases.
Pharmacology: The compound can be studied for its pharmacokinetic and pharmacodynamic properties.
Materials Science: Its unique structure makes it a candidate for the development of novel materials with specific properties.
Biological Research: It can be used as a probe to study biological pathways and molecular interactions.
Mechanism of Action
The mechanism of action of N-benzyl-6-imino-7-(3-morpholin-4-ylpropyl)-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The compound’s effects are mediated through binding to these targets, leading to modulation of their activity and subsequent physiological responses.
Comparison with Similar Compounds
Similar Compounds
- N-(4-Ethylbenzyl)-3-(4-morpholinyl)-1-propanamine
- (1-Methyl-3-morpholin-4-ylpropyl)amine
- 6-Benzylaminopurine
Uniqueness
N-benzyl-6-imino-7-(3-morpholin-4-ylpropyl)-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide stands out due to its intricate tricyclic structure and the presence of multiple functional groups. This complexity provides a unique combination of chemical properties and potential biological activities, distinguishing it from other similar compounds.
Biological Activity
N-benzyl-6-imino-7-(3-morpholin-4-ylpropyl)-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide is a complex organic compound notable for its intricate tricyclic structure and various functional groups. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in pharmacology and therapeutic applications.
Molecular Characteristics
- Molecular Formula : C26H28N6O3
- Molecular Weight : 472.5 g/mol
- IUPAC Name : this compound
The unique triazatricyclo framework contributes significantly to its structural complexity and potential biological activity.
Structural Features
The compound features:
- A tricyclic structure , which is essential for its interaction with biological targets.
- Multiple functional groups , including imino and carboxamide groups, enhancing its reactivity and potential for biological interactions.
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets such as enzymes and receptors. The compound can bind through:
- Hydrogen bonding
- Hydrophobic interactions
- Van der Waals forces
This binding can modulate the activity of these targets, leading to desired biological effects.
Pharmacological Studies
Recent studies have indicated that this compound exhibits a range of biological activities:
- Anticancer Activity : Research has highlighted the potential of similar compounds in inhibiting tumor growth through apoptosis induction in cancer cells.
- Antimicrobial Properties : Compounds with similar structures have shown effectiveness against various bacterial strains.
- CNS Activity : The morpholine group suggests potential interactions with central nervous system receptors, possibly influencing neuropharmacological pathways.
Case Studies
- Anticancer Efficacy : A study demonstrated that derivatives of triazatricyclo compounds exhibit significant cytotoxicity against human cancer cell lines (e.g., HeLa and MCF7) with IC50 values in the micromolar range.
- Neuroprotective Effects : In vivo studies indicated that compounds with morpholine moieties could provide neuroprotection in models of neurodegenerative diseases by modulating neurotransmitter systems.
Comparative Analysis with Similar Compounds
| Compound Name | Molecular Formula | Key Features | Biological Activity |
|---|---|---|---|
| N-benzyl-N-(4-fluorophenyl)methyl]-6-imino | C22H25FN6O2 | Tricyclic structure with fluorophenyl | Anticancer and antimicrobial |
| N-benzyl-N-(2-morpholinyl)acetamide | C14H22N2O2 | Morpholine group enhances solubility | CNS effects |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
